molecular formula C12H13F3N2O3 B3104011 4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine CAS No. 1456483-19-4

4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine

Cat. No.: B3104011
CAS No.: 1456483-19-4
M. Wt: 290.24 g/mol
InChI Key: GTMIBJRHBDNWLF-UHFFFAOYSA-N
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Description

4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine (CAS 1456483-19-4) is a synthetically valuable piperidine derivative with a molecular formula of C12H13F3N2O3 and a molecular weight of 290.24 g/mol . Its structure is characterized by a piperidine core linked via an oxygen atom to a phenyl ring that is substituted with both a nitro (NO₂) group at the para-position and a trifluoromethyl (CF₃) group at the ortho-position . This combination of functional groups makes it a versatile intermediate in scientific research. The compound holds significant promise in Medicinal Chemistry as a pharmaceutical intermediate. The piperidine ring is a common feature in drug design due to its ability to improve pharmacokinetic properties, while the nitro and trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, which can be advantageous in developing new therapeutic candidates . In Materials Science , this compound can be utilized in polymer synthesis. The presence of the trifluoromethyl group can impart unique properties to polymers, such as increased chemical resistance, reduced surface energy, and improved thermal stability, making it relevant for creating high-performance coatings and films . Furthermore, in Analytical Chemistry , its distinct structure allows it to serve as a reagent or a standard in chromatographic methods for the separation and analysis of complex mixtures . The mechanism of action for this compound is application-dependent. In biological research, it may interact with enzymatic targets or receptors; the strong electron-withdrawing nature of the nitro and trifluoromethyl groups synergistically lowers the electron density of the phenyl ring, which can influence the compound's binding affinity and its resistance to enzymatic degradation such as cytochrome P450-mediated metabolism . Chemically, the nitro group can be selectively reduced to an amino group using agents like hydrogen gas and a palladium catalyst, enabling the synthesis of novel aniline derivatives for further exploration . This product is provided for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-nitro-2-(trifluoromethyl)phenoxy]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c13-12(14,15)10-7-8(17(18)19)1-2-11(10)20-9-3-5-16-6-4-9/h1-2,7,9,16H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMIBJRHBDNWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine typically involves the reaction of 4-nitro-2-(trifluoromethyl)phenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes elevated temperatures.

Major Products Formed

    Reduction: 4-(4-Amino-2-(trifluoromethyl)phenoxy)piperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine is primarily investigated for its potential as a pharmaceutical intermediate. Its structural features suggest it may interact with biological targets, making it a candidate for drug development. The nitro and trifluoromethyl groups are known to enhance the lipophilicity and bioavailability of compounds, which can be advantageous in designing therapeutics.

Case Studies

Materials Science

Polymer Chemistry
The compound has potential applications in polymer synthesis, particularly in creating high-performance materials. The presence of functional groups allows for the modification of polymer properties, such as thermal stability and mechanical strength.

Case Studies

  • Fluorinated Polymers : The trifluoromethyl group can impart unique properties to polymers, such as increased chemical resistance and reduced surface energy. Research into the incorporation of this compound into polymer matrices could lead to innovations in coatings and films.

Analytical Chemistry

Reagent Applications
In analytical chemistry, this compound can serve as a reagent for synthesizing other chemical entities or for use in chromatographic methods.

Case Studies

  • Chromatography : The compound's unique structure may facilitate its use as a standard or marker in chromatographic analyses, especially in separating complex mixtures where its distinct properties can be exploited.

Summary Table of Applications

Application AreaPotential UsesNotable Features
Medicinal ChemistryDrug development, antidepressantsEnhances lipophilicity
Materials SciencePolymer synthesisImproves thermal stability
Analytical ChemistryReagent in chromatographyUnique structural properties

Mechanism of Action

The mechanism of action of 4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to 4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine, with key differences highlighted:

4-[4-(Trifluoromethyl)phenoxy]piperidine (CT-0382)

  • Structure: Phenoxy group with para-trifluoromethyl substitution.
  • Key Differences : Lacks the nitro group.
  • This compound is used as a synthetic intermediate, with applications in kinase inhibitor development .

4-(4-Nitrophenyl)piperidine hydrochloride (CN-0643)

  • Structure : Piperidine directly linked to a para-nitrophenyl group.
  • Key Differences: No trifluoromethyl or phenoxy linker.
  • This compound may serve as a precursor in antipsychotic drug synthesis .

4-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)piperidine hydrochloride (CAS 1219957-05-7)

  • Structure: Phenoxy group connected via a methylene (-CH₂-) bridge, with nitro and CF₃ at positions 2 and 4.
  • Key Differences : Methylene linker increases steric bulk and flexibility.
  • Implications : The linker may reduce binding affinity to rigid enzyme active sites but improve solubility due to increased rotational freedom .

4-(4-Fluorophenyl)-4-hydroxy piperidine derivatives

  • Structure : Fluorophenyl group with a hydroxyl substituent on the piperidine ring.
  • Key Differences : Fluorine (electron-withdrawing) replaces nitro/CF₃; hydroxyl group enhances hydrogen-bonding capacity.
  • Implications : Increased solubility but reduced metabolic stability compared to nitro-CF₃ analogs. These derivatives are explored as serotonin receptor modulators .

Data Table: Structural and Functional Comparison

Compound Name Substituents Key Properties Applications Reference
This compound 4-NO₂, 2-CF₃ phenoxy-piperidine High lipophilicity (logP ~3.5*), CNS potential Drug intermediate, enzyme inhibition
4-[4-(Trifluoromethyl)phenoxy]piperidine 4-CF₃ phenoxy-piperidine Moderate logP (~2.8*), rigid structure Kinase inhibitor synthesis
4-(4-Nitrophenyl)piperidine hydrochloride 4-NO₂ phenyl-piperidine Polar (logP ~1.9*), limited BBB penetration Antipsychotic precursor
4-((2-Nitro-4-CF₃-phenoxy)methyl)piperidine HCl 2-NO₂, 4-CF₃ phenoxy-CH₂-piperidine Flexible linker, improved solubility Not reported

*Estimated logP values based on structural analogs.

Research Findings and Implications

Electron-Withdrawing Effects : The nitro and trifluoromethyl groups in the target compound synergistically lower the electron density of the phenyl ring, enhancing resistance to cytochrome P450-mediated metabolism .

Positional Isomerism: In 4-((2-Nitro-4-CF₃-phenoxy)methyl)piperidine hydrochloride, the 2-nitro substituent may sterically hinder interactions with flat binding pockets compared to the 4-nitro isomer .

Synthetic Utility : Piperidine derivatives with trifluoromethyl groups are prioritized in medicinal chemistry for their balance of lipophilicity and metabolic stability, as seen in patented compounds (e.g., EP 4 374 877 A2) .

Biological Activity : Fluorophenyl-piperidine derivatives () exhibit serotonin receptor affinity, suggesting that the target compound’s nitro-CF₃ substitution could be optimized for similar targets with improved pharmacokinetics .

Biological Activity

4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F3N2O3, with a molecular weight of 302.24 g/mol. The compound features a piperidine ring substituted with a phenoxy group that contains a nitro group and a trifluoromethyl group, which are known to influence biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. Specifically, the presence of the nitro group is associated with enhanced activity against various pathogens. For instance, nitro-containing compounds have been shown to inhibit bacterial growth effectively, making them candidates for antibiotic development .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds with trifluoromethyl groups are noted for their ability to modulate biological pathways involved in cancer progression. Preliminary data suggest that this compound may induce apoptosis in cancer cells, although detailed mechanisms remain under investigation .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit key metabolic pathways in bacteria or cancer cells, leading to reduced proliferation or increased cell death .

In vitro Studies

A study conducted on various nitro-substituted compounds demonstrated that those similar to this compound exhibited potent activity against Mycobacterium tuberculosis, indicating potential as an antitubercular agent. The compound was tested alongside established drugs and showed promising results in terms of efficacy .

Comparative Analysis

Compound NameActivity TypeEfficacy (IC50)Reference
This compoundAntimicrobialTBD
NitroimidazolesAntitubercular0.86 μM
Triazole derivativesAnticancerTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine
Reactant of Route 2
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4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine

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